molecular formula C24H26O4 B1234894 Albafuran A CAS No. 84323-14-8

Albafuran A

Cat. No.: B1234894
CAS No.: 84323-14-8
M. Wt: 378.5 g/mol
InChI Key: KGOOVUKZICPAIZ-FRKPEAEDSA-N
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Scientific Research Applications

Albafuran A has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Albafuran A involves several steps, starting with the preparation of the 1-benzofuran core structure. The hydroxy and dihydroxyphenyl groups are then introduced through specific reactions. The synthetic route typically involves:

  • Formation of the 1-benzofuran core.
  • Introduction of the hydroxy group at position 6.
  • Addition of the 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl group at position 2.

Industrial Production Methods: This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Albafuran A undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The double bonds in the side chain can be reduced to single bonds.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Saturated derivatives.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of Albafuran A involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Albafuran A is unique among similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:

Properties

CAS No.

84323-14-8

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol

InChI

InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+

InChI Key

KGOOVUKZICPAIZ-FRKPEAEDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C

melting_point

150 - 150.5 °C

84323-14-8

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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